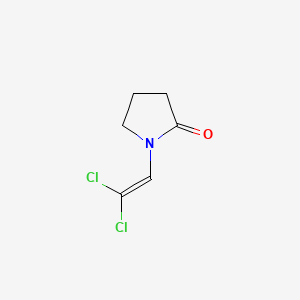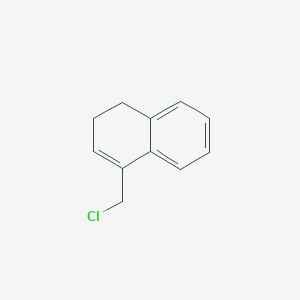
Chloromethyl naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl naphthalene, also known as 1-(chloromethyl)naphthalene, is an organic compound with the molecular formula C₁₁H₉Cl. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a chloromethyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thionyl Chloride Method: One common method involves the reaction of 1-naphthylmethanol with thionyl chloride in dry chloroform. The reaction mixture is cooled to 5°C, and thionyl chloride is added slowly to maintain the temperature below 10°C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
Palladium-Catalyzed Method: Another method involves the reaction of 1-naphthylacetyl chloride with a palladium catalyst in toluene.
Industrial Production Methods
In industrial settings, chloromethyl naphthalene is often produced by the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a surfactant. The reaction is carried out at 80°C with anhydrous HCl gas bubbled through the mixture .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: Chloromethyl naphthalene undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form naphthaldehyde or naphthoic acid.
Polymerization: It can initiate atom transfer radical polymerization (ATRP) of styrene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Polymerization: Copper(I) chloride and N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMDETA) are used as catalysts.
Major Products
Naphthaldehyde: Formed by oxidation.
Naphthoic Acid: Another oxidation product.
Polystyrene: Formed through ATRP.
Aplicaciones Científicas De Investigación
Chloromethyl naphthalene is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of nucleophilic dearomatization reactions.
Industry: It is used in the production of dyes, resins, and polymers.
Mecanismo De Acción
The mechanism of action of chloromethyl naphthalene involves its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing it to undergo various chemical transformations. In the presence of a catalyst, it can initiate polymerization reactions by generating free radicals .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Naphthylmethyl chloride
- α-Naphthylmethyl chloride
- 1-Menaphthyl chloride
Uniqueness
Chloromethyl naphthalene is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo nucleophilic substitution and initiate polymerization makes it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H11Cl |
|---|---|
Peso molecular |
178.66 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5,8H2 |
Clave InChI |
WTTBQXCEZGJCQG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


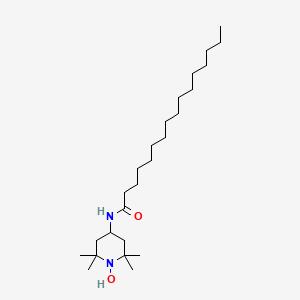
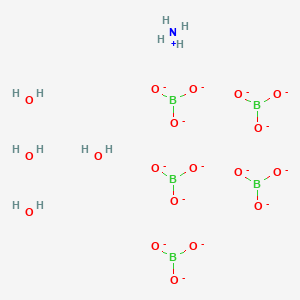
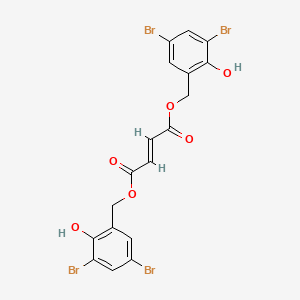
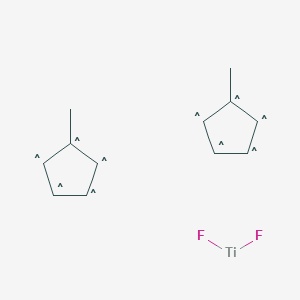
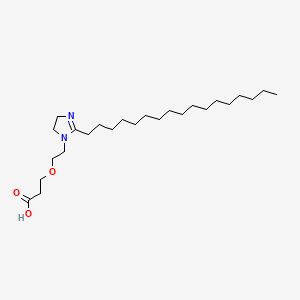
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
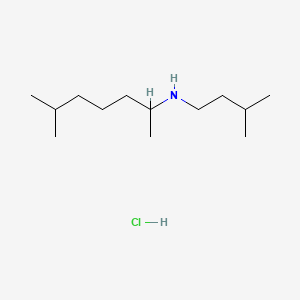
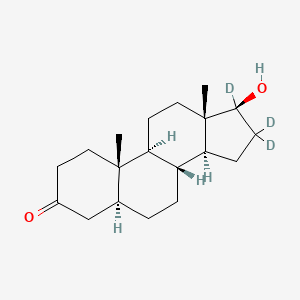

![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
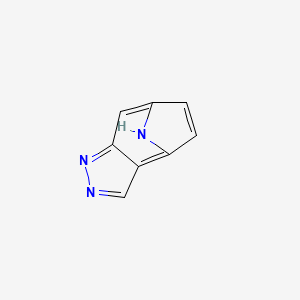
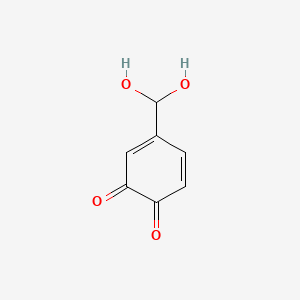
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
